molecular formula C40H28N2O8 B8196531 4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid

4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8196531
M. Wt: 664.7 g/mol
InChI Key: NBVSURXSVWPRND-UHFFFAOYSA-N
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Description

The compound 4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid is a highly functionalized benzoic acid derivative characterized by a dendritic structure. Its core features include:

  • Three 4-carboxyphenyl groups contributing to strong hydrogen-bonding and metal-coordination capabilities.
  • Two amino groups enhancing solubility in polar solvents and enabling further derivatization.
  • A central benzene ring substituted with amino and carboxyphenyl groups, creating a rigid, planar geometry.

Properties

IUPAC Name

4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O8/c41-35-31(21-1-9-25(10-2-21)37(43)44)17-29(18-32(35)22-3-11-26(12-4-22)38(45)46)30-19-33(23-5-13-27(14-6-23)39(47)48)36(42)34(20-30)24-7-15-28(16-8-24)40(49)50/h1-20H,41-42H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVSURXSVWPRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)C(=O)O)C4=CC(=C(C(=C4)C5=CC=C(C=C5)C(=O)O)N)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘:3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 4’‘,6’-diamino-5’,5’'-bis(4-carboxyphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quaterphenyl core, followed by the introduction of carboxylic acid and amino groups through various functionalization reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce carboxylic acids to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quaterphenyl backbone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents and strong bases or acids.

Major Products: The major products formed from these reactions include various substituted quaterphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new organic reactions and mechanisms.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘:3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 4’‘,6’-diamino-5’,5’'-bis(4-carboxyphenyl)- involves its interaction with specific molecular targets. The carboxylic acid and amino groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules, modulating their activity. The quaterphenyl backbone provides a rigid structure that can fit into specific binding sites, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Key Functional Groups Substituent Positions Potential Applications
Target Compound 3× carboxyphenyl, 2× amino, benzoic acid Branched, multi-ring dendritic MOF linkers, catalysis, drug delivery
3-({5-[(4-Carboxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid Carboxyphenyl, thiazolidinone, amide Linear, heterocyclic Enzyme inhibition, pharmaceuticals
4-(2-Amino-3-fluorophenyl)benzoic acid Amino, fluoro, benzoic acid Single-ring, halogenated Fluorescent probes, organic synthesis
4-Benzyloxybenzaldehyde Benzyloxy, aldehyde Single substituent, ether linkage Intermediate in organic synthesis

Physicochemical Properties

  • Solubility: The target compound’s multiple carboxyl and amino groups likely enhance water solubility compared to simpler analogs like 4-benzyloxybenzaldehyde , which is hydrophobic due to its benzyl group.
  • Acidity: The three carboxyl groups in the target compound may result in lower pKa values than mono-carboxyl analogs (e.g., 4-(2-amino-3-fluorophenyl)benzoic acid ), favoring ionization in physiological conditions.
  • Coordination Strength : The dendritic carboxyphenyl groups provide superior metal-binding capacity compared to single-carboxyl derivatives, aligning with MOF linker design principles .

Luminescent MOF Linkers

The target compound’s multiple carboxyl groups could enable robust framework formation with tunable luminescence properties .

Pharmaceutical Potential

However, the target’s bulkier structure may limit cell permeability compared to simpler analogs.

Limitations and Challenges

  • Synthesis Complexity : The compound’s branched structure likely requires multistep synthesis, increasing cost compared to linear analogs like 4-benzyloxybenzaldehyde .

Biological Activity

4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid, also referred to as a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple aromatic rings and functional groups including amino and carboxyl groups. Its molecular formula is C27H20N2O6C_{27}H_{20}N_{2}O_{6} with a molecular weight of approximately 468.5 g/mol. The presence of these functional groups is crucial for its biological interactions.

PropertyValue
Molecular FormulaC27H20N2O6
Molecular Weight468.5 g/mol
IUPAC NameThis compound
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amino and carboxyl groups facilitate binding to specific enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction can lead to significant biological effects such as:

  • Antimicrobial activity : The compound exhibits potential against various bacterial strains.
  • Anticancer properties : It has shown promise in inhibiting the proliferation of cancer cells.

Antimicrobial Activity

Research indicates that this compound displays antimicrobial properties. A study compared its efficacy against standard antibiotics, revealing significant inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these assays were reported as follows:

Cell LineIC50 Value (µM)
MCF-77.49 ± 0.16
A5493.0

These results suggest a robust anticancer potential, comparable to established chemotherapeutics.

Case Studies

  • Study on Anticancer Effects : A recent investigation evaluated the effects of this compound on MCF-7 cells, demonstrating a significant reduction in cell viability (IC50 = 7.49 µM). The study employed flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells post-treatment.
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it could inhibit bacterial growth effectively, suggesting potential applications in developing new antimicrobial agents.

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